Rifamycine S

Vue d'ensemble

Description

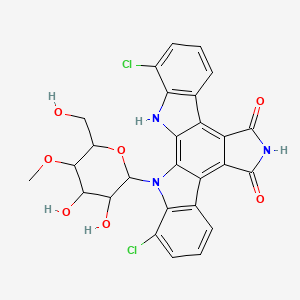

Rifamycin S is a member of the rifamycin family, a group of antibiotics known for their potent activity against mycobacteria. These antibiotics are derived from the bacterium Amycolatopsis rifamycinica. Rifamycin S is particularly significant due to its role as a precursor in the synthesis of other rifamycin derivatives, such as rifampicin and rifabutin, which are widely used in the treatment of tuberculosis and other bacterial infections .

Applications De Recherche Scientifique

Rifamycin S has a wide range of scientific research applications:

Chemistry: It serves as a precursor for synthesizing various rifamycin derivatives, which are studied for their unique chemical properties and potential modifications.

Biology: Rifamycin S and its derivatives are used to study bacterial RNA polymerase inhibition, providing insights into bacterial transcription mechanisms.

Medicine: Rifamycin S derivatives, such as rifampicin, are crucial in the treatment of tuberculosis, leprosy, and other mycobacterial infections.

Mécanisme D'action

Target of Action

Rifamycin S primarily targets the beta-subunit of the bacterial DNA-dependent RNA polymerase . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from a DNA template .

Mode of Action

Rifamycin S inhibits the bacterial DNA-dependent RNA polymerase by binding to its beta-subunit . This binding occurs deep within the DNA/RNA channel of the polymerase subunit, effectively blocking the elongation of RNA . This interaction disrupts the transcription process, thereby inhibiting bacterial protein synthesis .

Biochemical Pathways

The action of Rifamycin S affects the RNA synthesis pathway in bacteria . By inhibiting the RNA polymerase, Rifamycin S prevents the transcription of DNA into RNA, which is a crucial step in protein synthesis . This disruption in the protein synthesis pathway leads to the death of the bacteria .

Result of Action

The primary result of Rifamycin S’s action is the inhibition of bacterial growth . By blocking RNA synthesis, Rifamycin S prevents bacteria from producing essential proteins, leading to their death . This makes Rifamycin S an effective antibacterial agent.

Action Environment

The action, efficacy, and stability of Rifamycin S can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of certain rifamycins . Additionally, the presence of other drugs can lead to interactions, as rifamycins are known to induce the cytochrome P450 enzyme system, which can affect the metabolism of coadministered medications . .

Analyse Biochimique

Biochemical Properties

Rifamycin S plays a significant role in biochemical reactions. It inhibits bacterial DNA-dependent RNA synthesis . This inhibition occurs due to the strong binding of Rifamycin S to the DNA-dependent RNA polymerase of prokaryotes . This interaction with enzymes and proteins is crucial for its antibacterial activity .

Cellular Effects

Rifamycin S has profound effects on various types of cells and cellular processes. It is concentrated in polymorphonuclear granulocytes and macrophages, facilitating clearance of bacteria from abscesses . It influences cell function by suppressing RNA synthesis, which in turn affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Rifamycin S involves its interaction with biomolecules at the molecular level. It inhibits bacterial DNA-dependent RNA polymerase, which appears to occur as a result of drug binding in the polymerase subunit deep within the DNA/RNA channel, facilitating direct blocking of the elongating RNA .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Rifamycin S can change. It is metabolized in the liver and eliminated in bile and, to a much lesser extent, in urine . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of Rifamycin S vary with different dosages. The dosage for Rifamycin S is 5–10 mg/kg, PO, every 12 to 24 hours in horses and 5–10 mg/kg, PO, every 24 hours in dogs and cats . High doses may lead to adverse effects .

Metabolic Pathways

Rifamycin S is involved in metabolic pathways that interact with enzymes or cofactors. It is metabolized in the liver and eliminated in bile and, to a much lesser extent, in urine . More detailed information about its effects on metabolic flux or metabolite levels is currently limited.

Transport and Distribution

Rifamycin S is transported and distributed within cells and tissues. Oral absorption is good, producing wide distribution in body tissues and fluids, including cerebrospinal fluid . It is concentrated in polymorphonuclear granulocytes and macrophages .

Subcellular Localization

Given its wide distribution in body tissues and fluids, it is likely that it localizes to various subcellular compartments where it exerts its effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Rifamycin S is typically synthesized through a fermentation process involving Amycolatopsis rifamycinica. The process begins with the cultivation of the bacterium in a suitable medium, followed by extraction and purification of the rifamycin S compound. The synthetic route involves several steps, including the formation of rifamycin oxazine intermediates and their subsequent conversion to rifamycin S .

Industrial Production Methods: In industrial settings, the production of rifamycin S involves large-scale fermentation processes. The bacterium is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the compound is extracted using organic solvents and purified through various chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Rifamycin S undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for the conversion of rifamycin S into its derivatives.

Common Reagents and Conditions:

Oxidation: Rifamycin S can be oxidized to form rifamycin SV using mild oxidizing agents such as manganese dioxide.

Reduction: The reduction of rifamycin S to rifamycin SV can be achieved using reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions include rifamycin SV, rifampicin, and other rifamycin derivatives. These products are essential for their therapeutic applications in treating bacterial infections .

Comparaison Avec Des Composés Similaires

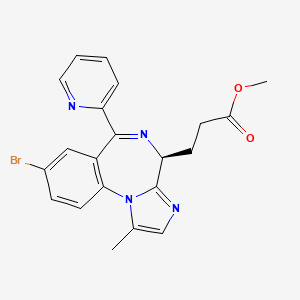

Rifampicin: A widely used derivative of rifamycin S, known for its effectiveness against tuberculosis and leprosy.

Rifabutin: Another derivative used primarily for treating Mycobacterium avium complex infections.

Rifapentine: Similar to rifampicin but with a longer half-life, making it suitable for less frequent dosing.

Uniqueness of Rifamycin S: Rifamycin S is unique due to its role as a precursor in the synthesis of various rifamycin derivatives. Its ability to undergo multiple chemical transformations makes it a versatile compound in both research and industrial applications. Additionally, its potent antibacterial activity against a broad spectrum of bacteria highlights its significance in the field of antibiotics .

Propriétés

Numéro CAS |

13553-79-2 |

|---|---|

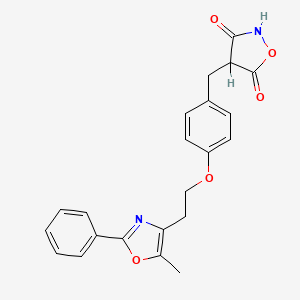

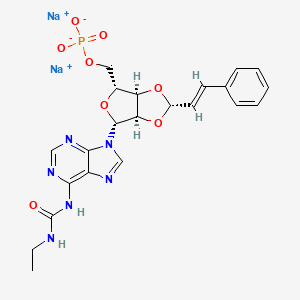

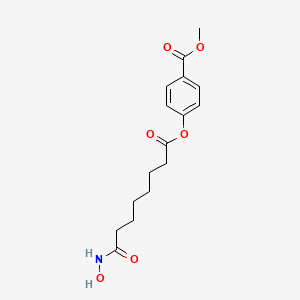

Formule moléculaire |

C37H45NO12 |

Poids moléculaire |

695.8 g/mol |

Nom IUPAC |

[(7S)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate |

InChI |

InChI=1S/C37H45NO12/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41/h10-16,18-20,25,29-30,33,41-43H,1-9H3,(H,38,46)/t16?,18?,19?,20?,25?,29?,30?,33?,37-/m0/s1 |

Clé InChI |

BTVYFIMKUHNOBZ-MBWMAEDRSA-N |

SMILES |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |

SMILES isomérique |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |

SMILES canonique |

CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

13553-79-2 |

Pictogrammes |

Irritant; Health Hazard; Environmental Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Rifamycin S; NSC 144130; NSC-144130; NSC144130; NCI 144-130. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Rifamycin S and its derivatives?

A1: Rifamycin S and its derivatives exert their antibacterial activity by primarily targeting bacterial DNA-dependent RNA polymerase (DDRP) []. This interaction disrupts the initiation step of RNA synthesis, effectively halting bacterial gene expression and leading to cell death [].

Q2: How does Rifamycin S interact with bacterial DDRP at a molecular level?

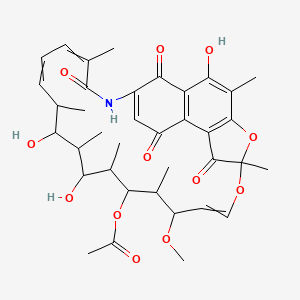

A2: The interaction involves the formation of non-covalent bonds between specific oxygenated groups on the Rifamycin S molecule and the enzyme's active site []. Key structural features on Rifamycin S crucial for this interaction include oxygen atoms at positions C(1), C(8), C(21), and C(23) [, ]. These oxygen atoms form hydrogen bonds with amino acid residues in the DDRP active site, locking the antibiotic in place and preventing RNA synthesis [].

Q3: What is the significance of the ansa chain in Rifamycin S and how does its conformation influence activity?

A3: The ansa chain, a unique structural feature of ansamycin antibiotics like Rifamycin S, plays a crucial role in the molecule's activity []. The conformation of the ansa chain, particularly the middle portion, is essential for the proper positioning of the oxygenated groups involved in binding to DDRP []. Modification or alteration of this conformation can significantly impact the compound's inhibitory activity [, ].

Q4: Does modifying the 3-position substituent on Rifamycin S affect its activity, and if so, how?

A4: Yes, the nature of the substituent at the 3-position of Rifamycin S significantly influences its activity []. Studies have shown that the chemical properties of this substituent, such as its electronegativity, can impact the conformation of the ansa chain and consequently, the molecule's ability to bind to DDRP [, ]. For instance, bulky or highly electronegative substituents can hinder the proper positioning of the ansa chain, leading to a decrease in activity [].

Q5: What is the molecular formula and weight of Rifamycin S?

A5: The molecular formula of Rifamycin S is C37H45NO12, and its molecular weight is 695.75 g/mol.

Q6: What spectroscopic techniques are commonly used to characterize Rifamycin S and its derivatives?

A6: Various spectroscopic techniques are employed to characterize Rifamycin S and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is used to determine the structure and conformation of the ansa chain and other structural features [, , ].

Q7: Can you elaborate on the use of Rifamycin S in the synthesis of other rifamycin derivatives and provide examples?

A7: Rifamycin S serves as a crucial starting material for synthesizing numerous semisynthetic rifamycin derivatives with improved pharmacological properties []. Examples include:

- Rifampicin: A widely used antibiotic for treating tuberculosis, synthesized by introducing a 3-formylhydrazone group to Rifamycin SV, a derivative of Rifamycin S [, ].

- Rifabutin: Another antitubercular agent, synthesized by reacting Rifamycin S with 2-amino-4-methylpyridine [, ].

- Glycosylrifamycins: A class of rifamycin derivatives synthesized by attaching sugar moieties to Rifamycin S or its derivatives, potentially improving pharmacokinetic properties [].

Q8: How is Rifamycin S produced on an industrial scale?

A8: The industrial production of Rifamycin S typically involves a two-step process:

- Fermentation: The bacterium Amycolatopsis mediterranei (formerly known as Nocardia mediterranei) is fermented to produce Rifamycin B [, ].

- Oxidation: Rifamycin B, a less active precursor, is chemically oxidized to Rifamycin S [, ]. Traditionally, this oxidation involved harsh conditions and chlorinated solvents, but recent research focuses on developing more sustainable methods using milder oxidants and greener solvents like methanol [, ].

Q9: What are the advantages of using biocatalytic methods for the production of Rifamycin S?

A9: Employing biocatalytic approaches, such as using enzymes like rifamycin oxidase, for Rifamycin S production offers several advantages:

- Higher selectivity and yield: Enzymes exhibit high substrate specificity, leading to fewer side products and increased yield compared to chemical methods [, ].

- Milder reaction conditions: Enzymatic reactions generally occur under milder conditions (e.g., lower temperature, neutral pH), reducing energy consumption and minimizing the formation of unwanted byproducts [].

- Environmental friendliness: Enzymes are biodegradable and non-toxic, making them environmentally friendly catalysts compared to some harsh chemical reagents [, ].

Q10: What are some of the challenges associated with using biocatalytic approaches for Rifamycin S production?

A10: While biocatalysis presents a promising avenue for sustainable Rifamycin S production, challenges exist:

- Enzyme cost and stability: Some enzymes can be expensive to produce and may exhibit limited stability under industrial conditions [, ].

- Process optimization: Finding the optimal conditions for enzyme activity and stability, such as pH, temperature, and substrate concentration, can be complex [, ].

- Downstream processing: Separating the desired product from the reaction mixture containing the biocatalyst can be challenging [].

Q11: What are the research implications of studying Rifamycin S biotransformation?

A11: Investigating the biotransformation of Rifamycin S offers valuable insights into:

- Biosynthetic pathways: Understanding how microorganisms produce and modify Rifamycin S and its analogs can provide valuable information for developing novel synthetic strategies and engineering more efficient production strains [].

- Enzyme discovery and engineering: Studying enzymes involved in Rifamycin S biosynthesis and modification can lead to discovering novel biocatalysts for various applications, including synthesizing other valuable compounds [, ].

- Drug discovery and development: Investigating the structure-activity relationships and biotransformation pathways of Rifamycin S can aid in designing new derivatives with improved pharmacological properties, such as enhanced activity, reduced toxicity, and overcoming drug resistance [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.